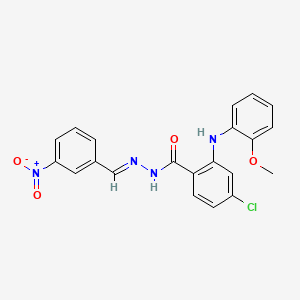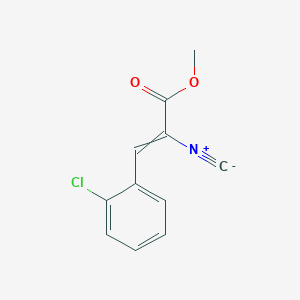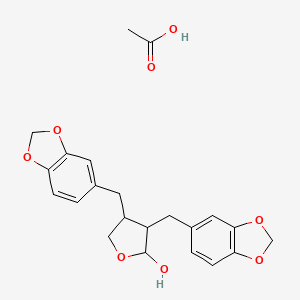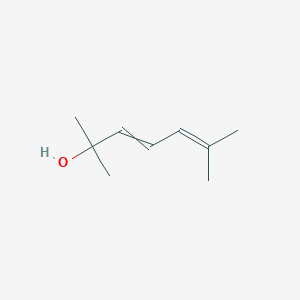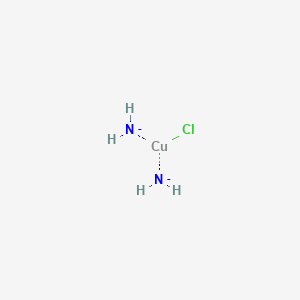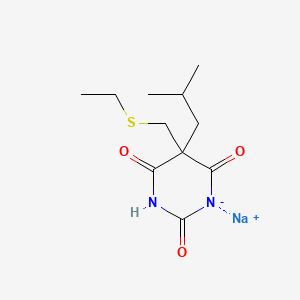
5-(Ethylthiomethyl)-5-isobutylbarbituric acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids like DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multi-step organic reactions. One common method includes the reaction of ethylthiomethyl ketone with isobutylamine under controlled conditions to form an intermediate. This intermediate is then subjected to cyclization with sodium hydroxide to yield the final pyrimidinedione compound. The reaction conditions often require precise temperature control and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and automated systems ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the sodium ion is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium halides, alkoxides, and aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and interference with cellular signaling mechanisms.
類似化合物との比較
Similar Compounds
5-(Methylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a methyl group instead of an ethyl group.
5-(Ethylthiomethyl)-5-isopropyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with an isopropyl group instead of an isobutyl group.
5-(Ethylthiomethyl)-5-isobutyl-2-chlorooxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a chlorine atom instead of a sodium ion.
Uniqueness
The uniqueness of 5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione lies in its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
73688-60-5 |
|---|---|
分子式 |
C11H17N2NaO3S |
分子量 |
280.32 g/mol |
IUPAC名 |
sodium;5-(ethylsulfanylmethyl)-5-(2-methylpropyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3S.Na/c1-4-17-6-11(5-7(2)3)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChIキー |
KKZNVBGSMWHDAB-UHFFFAOYSA-M |
正規SMILES |
CCSCC1(C(=O)NC(=O)[N-]C1=O)CC(C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


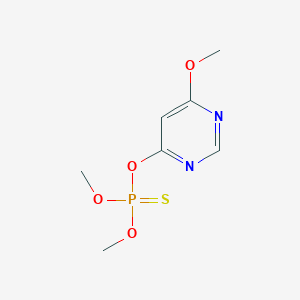
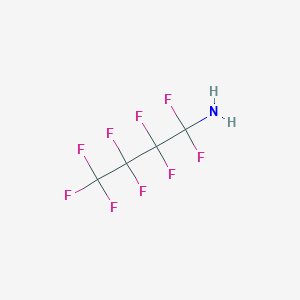
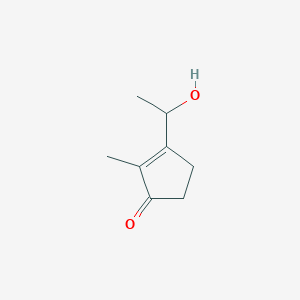


silane](/img/structure/B14445632.png)
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
